molecular formula C8H9NO4 B14639711 1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione CAS No. 53665-20-6

1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14639711
CAS No.: 53665-20-6
M. Wt: 183.16 g/mol
InChI Key: NNKPSUBWDUYRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of organic compounds known as pyrrolidine-2,5-diones. These compounds are characterized by a five-membered ring containing nitrogen and two carbonyl groups. The specific structure of this compound includes a but-2-enoyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring.

Preparation Methods

The synthesis of 1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with but-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the but-2-enoyl group.

Scientific Research Applications

1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: The parent compound, which lacks the but-2-enoyl group.

    N-Substituted Pyrrolidine-2,5-diones: Compounds with various substituents on the nitrogen atom.

    Succinimide Derivatives: Compounds with similar cyclic structures but different substituents.

Properties

CAS No.

53665-20-6

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-2-enoate

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-3H,4-5H2,1H3

InChI Key

NNKPSUBWDUYRMJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.